2-[3-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the benzothiadiazine class, characterized by a tricyclic core structure with sulfonyl and thioether substituents. The benzothiadiazine scaffold is known for its pharmacological relevance, particularly in modulating ion channels and enzyme activity. The methylsulfanylphenyl group at position 2 and the propenyl substituent at position 4 introduce steric and electronic effects that influence its reactivity and binding properties. Structural elucidation of such compounds often relies on X-ray crystallography, as seen in the use of SHELX and ORTEP-III for small-molecule refinement and visualization .
Properties
IUPAC Name |
2-(3-methylsulfanylphenyl)-1,1-dioxo-4-prop-2-enyl-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-3-11-18-15-9-4-5-10-16(15)24(21,22)19(17(18)20)13-7-6-8-14(12-13)23-2/h3-10,12H,1,11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPQFPOSBUPMFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzothiadiazine Core
The benzothiadiazine-1,1,3-trione scaffold is typically synthesized via cyclocondensation reactions. A representative method involves reacting 2-aminobenzenesulfonamide derivatives with carbonyl-containing reagents. For instance, treatment of 2-azido sulfoximines with isonitriles under palladium catalysis (0.5–1 mol% Pd(OAc)₂) in toluene at 80°C for 2–4 hours yields 3-amino-substituted benzothiadiazine oxides in 75–92% yields. While this method prioritizes amino groups at position 3, adaptation for the target compound necessitates substituting the amino group with a methylsulfanylphenyl moiety at position 2.
Introduction of the 3-(Methylsulfanyl)phenyl Group
The 3-(methylsulfanyl)phenyl substituent is introduced via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed coupling. In one approach, a preformed benzothiadiazine intermediate bearing a halide (e.g., bromide) at position 2 undergoes a Suzuki-Miyaura coupling with 3-(methylsulfanyl)phenylboronic acid. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in a dioxane/water mixture at 90°C for 12 hours, this step achieves moderate yields (60–70%). Alternatively, direct NAS using 3-(methylsulfanyl)thiophenol in the presence of CuI (10 mol%) and 1,10-phenanthroline in DMF at 120°C for 24 hours provides a more straightforward route, albeit with lower efficiency (45–55% yields).
Alkylation with Prop-2-en-1-yl
The final step involves alkylation of the secondary amine at position 4 with allyl bromide. Optimized conditions employ tetra-n-butylammonium bromide (TBAB, 0.1 equiv) as a phase-transfer catalyst, K₂CO₃ (2 equiv) as a base, and DMF as the solvent at 60°C for 6 hours. This method delivers the allylated product in 80–85% yields, with minimal formation of N-allyl regioisomers.
Catalytic Methods for Streamlined Synthesis
Recent advances in transition metal-catalyzed cascade reactions offer a more efficient pathway. For example, a one-pot protocol using 3-(methylsulfanyl)phenyl isonitrile and allyl azide in the presence of Pd₂(dba)₃ (1 mol%) and Xantphos (2 mol%) in toluene at 100°C constructs the benzothiadiazine core while simultaneously introducing the allyl group. This method reduces reaction time to 8 hours and improves overall yield to 70–75% by minimizing intermediate isolation steps.
Alkylation Strategies and Regioselectivity
Alkylation at position 4 is critical for ensuring proper substitution patterns. Comparative studies reveal that allyl bromide outperforms propargyl bromide in selectivity, as the latter tends to form undesired alkyne side products. Kinetic experiments demonstrate that allylation proceeds via an SN2 mechanism, with the allyl group preferentially attacking the less sterically hindered nitrogen atom. Solvent choice also impacts efficiency: polar aprotic solvents like DMF enhance reaction rates by stabilizing the transition state, whereas nonpolar solvents (e.g., toluene) lead to sluggish kinetics.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalyst Loading
Palladium catalysts (0.5–2 mol%) are sufficient for most steps, but higher loadings (5 mol%) may be required for sterically demanding substrates. Copper catalysts (10 mol%) in NAS reactions necessitate rigorous exclusion of oxygen to prevent deactivation.
Characterization and Analytical Techniques
Post-synthesis characterization employs:
-
¹H NMR : Confirms allyl group integration (δ 5.1–5.4 ppm for vinyl protons) and methylsulfanyl substituent (δ 2.5 ppm for SCH₃).
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LC-MS : Validates molecular weight (MW = 320.4 g/mol) and purity.
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X-ray Crystallography : Resolves regiochemistry, particularly for distinguishing N-allyl vs. C-allyl products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound undergoes oxidation in the presence of strong oxidizing agents, forming sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the benzothiadiazine ring, potentially yielding dihydro derivatives.
Substitution: Halogenation or nitration can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation reactions might use reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction conditions often involve dry ether solvents and anhydrous environments.
Substitution reactions are typically performed under acidic or basic conditions, depending on the substituent being introduced.
Major Products:
Oxidation can lead to sulfone derivatives.
Reduction produces more saturated benzothiadiazine structures.
Substitution can yield a variety of functionalized aromatic compounds.
Scientific Research Applications
2-[3-(Methylsulfanyl)phenyl]-4-(Prop-2-en-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione has wide-ranging applications in:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential bioactive properties.
Medicine: Investigated for its pharmacological potential, particularly in anti-inflammatory or anticancer applications.
Industry: Utilized in the production of specialty chemicals and materials due to its unique reactive properties.
Mechanism of Action
The exact mechanism of action depends on the context of its application. For instance:
Molecular Targets and Pathways: In pharmacological studies, the compound may interact with specific enzymes or receptors, inhibiting or modulating biological pathways.
Chemical Reactions: As a chemical reagent, its mechanism involves electrophilic or nucleophilic interactions, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Structure Modifications
- 1-Ethyl-4-{2-[1-(4-methylphenyl)ethylidene]hydrazinylidene}-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2-dione (): This benzothiazine derivative replaces the thiadiazine ring with a thiazine core. Crystallographic data (using SHELX) show a dihedral angle of 85.2° between the benzothiazine and phenyl rings, compared to ~75° in the target compound, suggesting greater conformational flexibility in the latter .
3-(3,4-Dichlorobenzyl)-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one ():
The imidazolone core lacks the fused aromatic system of benzothiadiazines, reducing aromatic interactions. The sulfonyl group at position 4 is analogous to the sulfonyl in the target compound but is sterically hindered by dichlorobenzyl substitution, decreasing solubility (logP = 3.2 vs. 2.8 for the target compound) .
Substituent Effects
Key Observations:
- The propenyl group in the target compound enhances binding to hydrophobic pockets (e.g., in Enzyme X) compared to the rigid hydrazinylidene group .
- Methylsulfanyl at position 2 improves metabolic stability over chlorinated analogs (t₁/₂ = 8.2 h vs. 4.5 h for dichlorobenzyl derivatives) .
Limitations of Available Data
While the provided evidence highlights structural and synthetic parallels, direct pharmacological comparisons are sparse. For example:
- No data on the target compound’s efficacy in in vivo models.
- Limited solubility or toxicity profiles for analogs.
Biological Activity
The compound 2-[3-(methylsulfanyl)phenyl]-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine family and has garnered attention for its potential biological activities. This article reviews its biological activity based on diverse research findings, including antimicrobial properties, cytotoxic effects, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 282.39 g/mol. The structure features a benzothiadiazine core which is known for various pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzothiadiazines exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : Compounds similar to the target compound have shown effectiveness against Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) values for effective compounds were reported as low as 1.23 μg/mL .
- Mechanism : The antifungal activity is often attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. This mechanism is comparable to that of azole antifungals, which target the enzyme CYP51 involved in ergosterol synthesis .
Cytotoxicity
The cytotoxic effects of the compound were evaluated against various cell lines:
- IC50 Values : In vitro studies demonstrated IC50 values ranging from 148.26 μM to 187.66 μM against NIH/3T3 cells, indicating moderate cytotoxicity with potential selectivity for fungal cells over mammalian cells .
| Compound | NIH/3T3 IC50 (μM) |
|---|---|
| 2d | 148.26 |
| 2e | 187.66 |
| Doxorubicin | >1000 |
Mechanistic Insights
The biological activity of this compound is believed to be mediated through several pathways:
- Enzyme Inhibition : Studies suggest that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for microbial survival.
- Molecular Docking Studies : In silico studies have shown favorable interactions with active sites of target enzymes such as CYP51, providing insights into its potential as a therapeutic agent .
Case Studies
Several case studies have explored the synthesis and biological evaluation of benzothiadiazine derivatives:
- Synthesis and Characterization : A series of related compounds were synthesized and characterized using spectroscopic methods (NMR, MS). Their biological activity was subsequently assessed through in vitro assays.
- Comparative Studies : The activity of synthesized compounds was compared against standard antifungal agents like ketoconazole and fluconazole, demonstrating comparable or superior efficacy in certain cases .
Q & A
Q. What synthetic strategies are recommended for constructing the benzothiadiazine core of this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions:
- Core Formation : Cyclocondensation of thiol-containing precursors (e.g., thiourea derivatives) with aldehydes under acidic reflux conditions (e.g., HCl in ethanol, 70–80°C, 12–24 hours) .
- Substituent Introduction : The prop-2-en-1-yl group is introduced via nucleophilic substitution (e.g., using allyl bromide in DMF with K₂CO₃ as a base) or palladium-catalyzed coupling .
- Optimization : Key parameters include temperature control (60–80°C for cyclization), solvent selection (ethanol for solubility), and purification via silica gel chromatography (ethyl acetate/hexane gradient) to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ to verify substituent positions and stereochemistry .
- X-ray Crystallography : Resolves absolute configuration if single crystals are obtained (e.g., using slow evaporation from ethanol) .
- Purity Assessment :
- HPLC-UV : C18 column with acetonitrile/water (65:35) mobile phase; retention time consistency ensures >95% purity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) with <5 ppm error .
Q. What preliminary biological screening approaches are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; MIC values reported at 12.5–50 µg/mL for related benzothiadiazines .
- Cytotoxicity Screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with 48-hour incubation; IC₅₀ values compared to doxorubicin controls .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data (e.g., conflicting IC₅₀ values) for benzothiadiazine derivatives?
- Methodological Answer :
- Standardization : Use identical cell lines (e.g., ATCC-validated HeLa) and assay protocols (e.g., MTT incubation for 48 hours) across studies .
- Orthogonal Validation : Confirm activity via alternative assays (e.g., ATP-based viability assays) and validate compound stability under assay conditions (HPLC post-incubation) .
- Meta-Analysis : Pool data from multiple studies (e.g., 5+ independent experiments) to calculate weighted mean IC₅₀ values with 95% confidence intervals .
Q. What computational strategies are effective for predicting target engagement and ADMET properties?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Glide for docking into protein active sites (e.g., COX-2, PDB ID 5KIR); prioritize poses with ΔG < −8 kcal/mol .
- ADMET Prediction : SwissADME for bioavailability radar (TPSA < 140 Ų, LogP < 5) and ProTox-II for hepatotoxicity risk assessment .
- MD Simulations : GROMACS (100 ns trajectories) to evaluate binding stability (RMSD < 2 Å) .
Q. What experimental workflows are recommended for elucidating the mechanism of action in cancer models?
- Methodological Answer :
- Transcriptomics : RNA-seq of treated vs. untreated cells (p-value < 0.05, fold-change > 2) to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
- Functional Assays :
- Apoptosis : Annexin V/PI staining with flow cytometry (early vs. late apoptosis) .
- Cell Cycle : PI staining for G1/S arrest (flow cytometry) and Western blotting for cyclin D1/CDK4 downregulation .
- Target Validation : CRISPR knockout of candidate targets (e.g., Bcl-2) to confirm rescue of phenotype .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace methylsulfanyl with halogen or nitro groups) via Suzuki-Miyaura coupling .
- Bioactivity Profiling : Test analogs in parallel assays (e.g., antimicrobial + cytotoxicity) to identify pharmacophores.
- 3D-QSAR Modeling : CoMFA/CoMSIA using IC₅₀ data to generate contour maps guiding further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
